ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1105231-22-8
VCID: VC8439855
InChI: InChI=1S/C22H25N5O4/c1-3-31-19(28)15-25-9-11-26(12-10-25)21(29)17-13-24(2)14-18-20(17)23-27(22(18)30)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12,15H2,1-2H3
SMILES: CCOC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Molecular Formula: C22H25N5O4
Molecular Weight: 423.5

ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate

CAS No.: 1105231-22-8

VCID: VC8439855

Molecular Formula: C22H25N5O4

Molecular Weight: 423.5

* For research use only. Not for human or veterinary use.

ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate - 1105231-22-8

Description

Ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate is a complex organic compound that incorporates a pyrazolo[4,3-c]pyridine core, a piperazine ring, and an ethyl acetate moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, which can be attributed to its structural components.

General Synthesis Steps:

  • Formation of Pyrazolo[4,3-c]pyridine Core: This may involve condensation reactions between appropriate precursors.

  • Attachment of Piperazine Ring: Often achieved through nucleophilic substitution reactions.

  • Esterification: Introduction of the ethyl acetate group via esterification of a carboxylic acid precursor.

Pharmacological Potential

Compounds with similar structures have shown potential in various therapeutic areas, including antimicrobial activity and kinase inhibition. The presence of a pyrazolo[4,3-c]pyridine core suggests potential biological activity, but specific pharmacological data for this compound are not available.

Potential Therapeutic Areas:

  • Antimicrobial Activity: Compounds with pyrazolo[4,3-c]pyridine cores have shown activity against bacteria and fungi .

  • Kinase Inhibition: Pyrazolo[4,3-c]pyridine derivatives may inhibit kinases, which are targets in cancer therapy .

Data and Research Findings

While specific data on ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate is not available, related compounds have demonstrated promising pharmacological profiles.

Related Compounds:

CompoundMolecular FormulaMolecular WeightPharmacological Activity
Ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylateC21H23N5O4409.4Potential antimicrobial or kinase inhibitory activity
5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acidC15H13N3O3283.28Potential biological activity due to pyrazolo[4,3-c]pyridine core
CAS No. 1105231-22-8
Product Name ethyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate
Molecular Formula C22H25N5O4
Molecular Weight 423.5
IUPAC Name ethyl 2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetate
Standard InChI InChI=1S/C22H25N5O4/c1-3-31-19(28)15-25-9-11-26(12-10-25)21(29)17-13-24(2)14-18-20(17)23-27(22(18)30)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12,15H2,1-2H3
Standard InChIKey RPYLZADHDBERLU-UHFFFAOYSA-N
SMILES CCOC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
Canonical SMILES CCOC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C
PubChem Compound 44046516
Last Modified Aug 20 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator